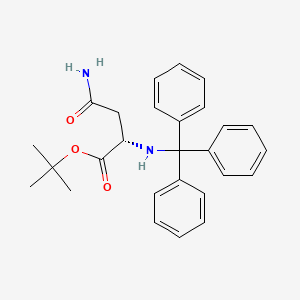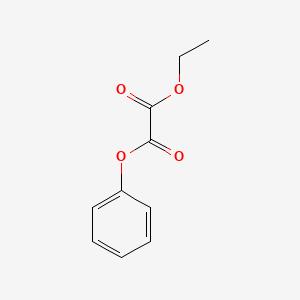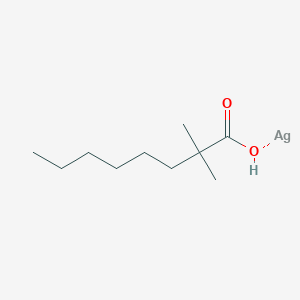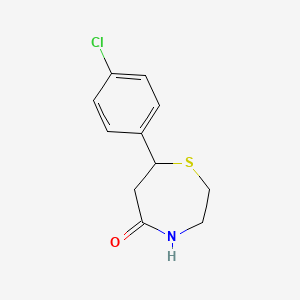
Tert-butyl trityl-L-asparaginate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl trityl-L-asparaginate is a compound with the molecular formula C27H30N2O3 and a molecular weight of 430.54 g/mol . It is a derivative of L-asparagine, where the amino group is protected by a trityl group and the carboxyl group is esterified with a tert-butyl group. This compound is often used in organic synthesis and peptide chemistry due to its protective groups, which help in the selective modification of molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl trityl-L-asparaginate can be synthesized via the Ritter reaction, which involves the reaction of nitriles with tertiary alcohols in the presence of a catalyst. A mild and efficient method for this synthesis uses a sulfated polyborate catalyst under solvent-free conditions . The catalyst provides both Lewis and Brønsted acidity, making the reaction efficient and yielding high purity products.
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl trityl-L-asparaginate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using tert-butyl nitrite as a co-catalyst in the presence of other oxidizing agents.
Reduction: The compound can be reduced under mild conditions using specific reducing agents.
Substitution: It can undergo substitution reactions where the trityl or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, triethylsilane, and various acids and bases. The reactions typically occur under mild conditions, avoiding high temperatures and harsh reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl trityl-L-asparaginate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl trityl-L-asparaginate involves the protection of functional groups during chemical reactions. The trityl group protects the amino group, while the tert-butyl group protects the carboxyl group. This allows for selective reactions to occur without interference from these functional groups . The molecular targets and pathways involved depend on the specific application and the reactions being performed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Tert-butyl trityl-L-glutamate: Another amino acid derivative with similar protective groups.
Tert-butyl trityl-L-serine: Used in peptide synthesis with similar protective properties.
Tert-butyl trityl-L-cysteine: Commonly used in the protection of cysteine residues in peptides.
Uniqueness
Tert-butyl trityl-L-asparaginate is unique due to its specific combination of protective groups, which provide stability and selectivity in chemical reactions. Its use in peptide synthesis and organic chemistry makes it a valuable compound for researchers and industry professionals .
Eigenschaften
Molekularformel |
C27H30N2O3 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
tert-butyl (2S)-4-amino-4-oxo-2-(tritylamino)butanoate |
InChI |
InChI=1S/C27H30N2O3/c1-26(2,3)32-25(31)23(19-24(28)30)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,29H,19H2,1-3H3,(H2,28,30)/t23-/m0/s1 |
InChI-Schlüssel |
ZQEUUTQDHUDUET-QHCPKHFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide](/img/structure/B14796205.png)
![N-[(1S,2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-[(diphenylphosphino)methyl]propyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14796212.png)
![1-[3-(Oxan-3-yl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]ethanol](/img/structure/B14796213.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14796215.png)
![[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796223.png)


![rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14796242.png)

![tert-butyl N-[1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate](/img/structure/B14796262.png)
![(10aS)-6-bromo-10a-(2,4-difluorophenyl)-9-methoxy-4,4a,5,10-tetrahydropyrido[4,3-g][3,1]benzothiazin-2-amine](/img/structure/B14796264.png)
![(4S,9aS)-4,9a-dimethyl-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B14796265.png)
